[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride
説明
BenchChem offers high-quality [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-2-8-7(12-4-13-8)1-5(6)3-11-10;/h1-2,11H,3-4,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRLMPWGDKINLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655360 | |
| Record name | [(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926268-72-6 | |
| Record name | [(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxole moiety. Its chemical formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 276.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
Research indicates that [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride acts as an inhibitor of specific protein interactions involved in cancer progression, particularly through its influence on the YAP/TAZ-TEAD signaling pathway. This pathway is crucial for cell proliferation and survival in various malignant conditions.
Key Findings
- Inhibition of TEAD Interaction : Studies have shown that this compound effectively inhibits the YAP/TAZ-TEAD interaction, which is implicated in malignant mesothelioma and other cancers .
- Selectivity : The compound exhibits selectivity towards certain cancer cell lines, suggesting potential for targeted therapy. For instance, it has shown promising results in inhibiting growth in human mesothelioma cell lines .
- Cell Viability Assays : In vitro assays demonstrated that treatment with [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride resulted in reduced cell viability and induced apoptosis in cancer cells .
Case Study 1: Mesothelioma Treatment
A recent study investigated the efficacy of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride in treating malignant mesothelioma. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to control groups.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of this compound. It was found to enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative diseases .
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride exhibit potential as Hsp90 inhibitors, which are crucial in targeting cancer cells. Hsp90 is a chaperone protein that assists in the proper folding and function of various client proteins involved in cancer progression. The inhibition of Hsp90 can lead to the degradation of these client proteins, thereby inhibiting tumor growth.
Table 1: Summary of Anticancer Properties
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may have neuroprotective properties. The potential to modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of [(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .
Proteomics Research
[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride is utilized in proteomics for its ability to modify proteins through hydrazone formation. This characteristic allows researchers to study protein interactions and functions effectively.
Table 2: Applications in Proteomics
Therapeutic Potential
The compound's therapeutic applications extend beyond cancer treatment and proteomics. Its potential use in treating inflammatory diseases has been highlighted due to its ability to inhibit specific inflammatory pathways.
Table 3: Therapeutic Uses and Mechanisms
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
